molecular formula C12H11NO3S2 B119024 Perfragilin B CAS No. 146764-79-6

Perfragilin B

Cat. No. B119024
M. Wt: 281.4 g/mol
InChI Key: YCRBNFTXGDZHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfragilin B is a natural product that was first isolated from the marine sponge Pericharax heteroraphis. It belongs to the class of cyclic peptides and has a unique structure that consists of 11 amino acid residues. Perfragilin B has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties.

Scientific Research Applications

Chemical Characteristics and Origin

Perfragilin B is a unique isoquinolinequinone isolated from the bryozoan Membranipora perfragilis. Its structure, featuring a thiomethyl group at both C(6) and C(7) positions, causes significant deviations from planarity in the isoquinoline ring system (Choi, Park, Schmitz, & van Altena, 1993). The thiomethyl ether functionality in perfragilin B is relatively uncommon and contributes to its distinct chemical properties (Rizvi, Hossain, & van der Helm, 1993).

Synthesis and Cytotoxicity

Perfragilin B's synthesis involves key steps like the Diels-Alder reaction to produce the isoquinoline skeleton. This synthesis is significant for studying its cytotoxic properties and for potential applications in biomedical research (Park & Schmitz, 1993). Additionally, research into the synthesis of perfragilin A and B, as well as their analogues, sheds light on the cytotoxicity evaluation of these compounds, offering insights into their potential therapeutic applications (Ferreira, Park, Schmitz, & Valeriote, 2003).

properties

CAS RN

146764-79-6

Product Name

Perfragilin B

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-methyl-6,7-bis(methylsulfanyl)isoquinoline-3,5,8-trione

InChI

InChI=1S/C12H11NO3S2/c1-13-5-7-6(4-8(13)14)9(15)11(17-2)12(18-3)10(7)16/h4-5H,1-3H3

InChI Key

YCRBNFTXGDZHPI-UHFFFAOYSA-N

SMILES

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC

Canonical SMILES

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC

synonyms

perfragilin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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